molecular formula C11H10N2O3 B8375459 4-(2-Oxo-5-hydroxymethyloxazolidin-3-yl)benzonitrile

4-(2-Oxo-5-hydroxymethyloxazolidin-3-yl)benzonitrile

Cat. No. B8375459
M. Wt: 218.21 g/mol
InChI Key: ILUNSPHNHCBZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxo-5-hydroxymethyloxazolidin-3-yl)benzonitrile is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Oxo-5-hydroxymethyloxazolidin-3-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Oxo-5-hydroxymethyloxazolidin-3-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Oxo-5-hydroxymethyloxazolidin-3-yl)benzonitrile

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

4-[5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzonitrile

InChI

InChI=1S/C11H10N2O3/c12-5-8-1-3-9(4-2-8)13-6-10(7-14)16-11(13)15/h1-4,10,14H,6-7H2

InChI Key

ILUNSPHNHCBZFK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)C#N)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.3 g of 3-(4-cyanophenyl)-5-[4-(1,2-diethoxycarbonylethyl)piperazinomethyl)oxazolidin-2-one [obtainable by reaction of 4-cyanoaniline with 2,3-epoxypropan-1-ol to give N-[4-cyanophenyl]-2,3-dihydroxypropylamine, reaction with diethyl carbonate in the presence of K tert-butoxide to give 3-(4-cyano-phenyl)-5-hydroxymethyloxazolidin-2-one, subsequent esterification with methanesulfonyl chloride and reaction with "B"] and 1.1 g of hydroxylamine hydrochloride are boiled for 2 hours in 125 ml of ethanol in the presence of 2.24 g of sodium ethoxide. The reaction mixture is then filtered and concentrated in vacuo. The residue is dissolved in water, the solution is adjusted to pH 3 using 2N hydrochloric acid and the resulting precipitate is filtered off with suction. After recrystallizing from water/glacial acetic acid, 3-[4-amino(hydroxyimino)methylphenyl]-5-[4-(1,2-diethoxycarbonylethyl)piperazinomethyl]oxazolidin-2-one, m.p. 186°, is obtained.
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3-(4-cyanophenyl)-5-[4-(1,2-diethoxycarbonylethyl)piperazinomethyl)oxazolidin-2-one
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